molecular formula C13H20Cl2N2O3 B1427779 (3-Methoxy-phenyl)-piperazin-1-yl-acetic acid dihydrochloride CAS No. 1373519-32-4

(3-Methoxy-phenyl)-piperazin-1-yl-acetic acid dihydrochloride

Cat. No. B1427779
M. Wt: 323.21 g/mol
InChI Key: XEEQEDVYQDSHAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3-Methoxy-phenyl)-piperazin-1-yl-acetic acid dihydrochloride” is a biochemical used for proteomics research . It is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .


Molecular Structure Analysis

The molecular formula of “(3-Methoxy-phenyl)-piperazin-1-yl-acetic acid dihydrochloride” is C13H18N2O3•2HCl .


Physical And Chemical Properties Analysis

The molecular weight of “(3-Methoxy-phenyl)-piperazin-1-yl-acetic acid dihydrochloride” is 323.21 g/mol.

Scientific Research Applications

Synthesis and Chemical Structure

  • Synthesis Techniques : The synthesis of derivatives of (3-Methoxy-phenyl)-piperazin-1-yl-acetic acid dihydrochloride involves various chemical reactions. For example, the synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride was achieved through acetylation protection of ferulic acid, reaction with piperazine, and deacetylation, yielding a product with over 56.9% yield (Wang Xiao-shan, 2011).

  • Chemical Structure Analysis : Various spectroscopic methods, including IR, 1HNMR, and MS, are employed to confirm the chemical structure of synthesized derivatives. This detailed analysis is crucial for understanding the compound's properties and potential applications (Wang Xiao-shan, 2011).

Biological and Pharmacological Applications

  • Antimicrobial Activity : Some derivatives of (3-Methoxy-phenyl)-piperazin-1-yl-acetic acid dihydrochloride exhibit antimicrobial properties. For example, new pyridine derivatives synthesized from this compound have been tested for antibacterial and antifungal activities, showing variable and modest effectiveness (N. Patel & S. N. Agravat, 2011).

  • Antioxidant Activity : Some piperazine derivatives of this compound have been screened for their antioxidant activity using various methods. Results indicate that certain derivatives possess notable radical scavenging abilities, highlighting their potential as antioxidants (L. Mallesha, K. Harish, K. Mohana, & N. D. Rekha, 2014).

  • Anti-inflammatory and Analgesic Properties : Research indicates that some derivatives possess anti-inflammatory and analgesic properties. For instance, phthaloylimidoalkyl derivatives of the compound showed significant inhibition in inflammation and pain assays, suggesting their potential therapeutic use in managing pain and inflammation (L. Okunrobo & C. Usifoh, 2006).

Safety And Hazards

The compound is associated with eye damage, skin irritation, and skin sensitization . It’s important to handle it with appropriate safety measures.

properties

IUPAC Name

2-(3-methoxyphenyl)-2-piperazin-1-ylacetic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3.2ClH/c1-18-11-4-2-3-10(9-11)12(13(16)17)15-7-5-14-6-8-15;;/h2-4,9,12,14H,5-8H2,1H3,(H,16,17);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEEQEDVYQDSHAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C(=O)O)N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methoxy-phenyl)-piperazin-1-yl-acetic acid dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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